Binding Affinity Retention with PEG5 Spacer vs. Shorter PEG Linkers
The binding affinity of biotin for streptavidin is largely maintained across PEG spacer lengths from PEG2 to PEG23, with only a ~3-fold variation in Kd values observed between avidin and streptavidin, and no significant dependence on PEG chain length [1]. This class-level evidence supports that Biotin-PEG5-NH-Boc, with its PEG5 spacer, will retain the exceptionally high binding affinity characteristic of the biotin-streptavidin interaction, ensuring reliable capture and detection comparable to shorter (e.g., PEG2, PEG3) and longer (e.g., PEG6, PEG8) homologs.
| Evidence Dimension | Binding affinity (Kd) of biotin-PEG conjugates for streptavidin |
|---|---|
| Target Compound Data | ~10⁻¹⁵ M (expected based on class behavior) |
| Comparator Or Baseline | Biotin-PEG2 to Biotin-PEG23 conjugates |
| Quantified Difference | ≤3-fold variation across PEG lengths |
| Conditions | Fluorescence polarization and kinetic assays with biotin-PEG-pyrene and biotin-PEG-tetramethylrhodamine probes |
Why This Matters
Users can confidently use Biotin-PEG5-NH-Boc in affinity purification or detection workflows without sacrificing binding efficiency relative to other PEG homologs.
- [1] Marek M, et al. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin. Bioconjug Chem. 1997 Jul-Aug;8(4):560-6. PMID: 9258456. View Source
